9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
Description
9-(Piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a bicyclic heterocyclic compound featuring a pyrido[3,2,1-ij]quinolinone core modified with a piperidin-1-ylsulfonyl group at position 7. The compound shares structural similarities with other pyrido/pyrroloquinolinone derivatives but is distinguished by its unique substitution pattern, which may confer selective biological activity .
Properties
IUPAC Name |
7-piperidin-1-ylsulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16-7-6-14-12-15(11-13-5-4-10-19(16)17(13)14)23(21,22)18-8-2-1-3-9-18/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQVPYCNCMXRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~365 g/mol | 1.8 | 1 | 5 |
| 6-(Piperazinylmethyl) Analog | 283 g/mol | 1.2 | 1 | 4 |
| Hybrid Hydropyrroloquinolinone | ~400 g/mol | 2.5 | 0 | 6 |
| DPQA | ~350 g/mol | 2.0 | 0 | 7 |
Research Findings and Implications
- Anticoagulant Potential: The target compound’s sulfonyl-piperidine group may improve selectivity for coagulation factors compared to pyrroloquinolinones, which exhibit broader protease inhibition .
- Solubility vs. Bioavailability : The sulfonyl group enhances aqueous solubility over trifluoromethyl () or alkyl-substituted analogs but may limit membrane permeability .
- Synthetic Flexibility: The pyrido[3,2,1-ij]quinolinone core allows diverse substitutions (e.g., sulfonamides, amines, acrylates), enabling tailored applications in drug development and chemical biology .
Biological Activity
The compound 9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that compounds similar to this compound may act as opioid receptor antagonists . These receptors are crucial in modulating pain and emotional responses. The sulfonamide group enhances the compound's ability to interact with biological targets effectively.
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. For instance:
- In vitro studies showed that related compounds inhibited the growth of human breast cancer cells with IC50 values comparable to established drugs like Olaparib .
- The mechanism involved the inhibition of poly (ADP-ribose) polymerase (PARP) activity, leading to increased apoptosis in cancer cells .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | PARP Inhibition |
| Olaparib | 57.3 | PARP Inhibition |
Neurological Effects
The compound also shows promise in treating neurological disorders:
- It may modulate neurotransmitter systems by acting on serotonin and dopamine receptors , potentially alleviating symptoms associated with schizophrenia and depression .
- Studies suggest that such compounds can reduce extrapyramidal side effects commonly associated with antipsychotic medications by targeting multiple receptors simultaneously .
Case Study 1: Cancer Treatment
A study involving a series of sulfonamide derivatives demonstrated their efficacy against various cancer cell lines. The tested compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM over a 72-hour treatment period.
Case Study 2: Neurological Disorders
In a preclinical trial assessing the effects of similar compounds on rodent models of anxiety and depression, administration led to notable behavioral improvements compared to control groups. These findings support the potential use of such compounds in therapeutic settings for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
